molecular formula C4H7ClN2O B13887488 3-methyl-1H-pyrazol-4-ol;hydrochloride

3-methyl-1H-pyrazol-4-ol;hydrochloride

Cat. No.: B13887488
M. Wt: 134.56 g/mol
InChI Key: PIJCAORTTIQYNH-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazol-4-ol;hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrazol-4-ol;hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with hydrochloric acid. One common method includes the reaction of 3-methyl-1H-pyrazole with formaldehyde to form 3-methyl-1H-pyrazole-4-carbaldehyde, which is then treated with hydrochloric acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazol-4-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

3-Methyl-1H-pyrazol-4-ol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrazol-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Its unique structure allows it to bind to active sites of enzymes, thereby affecting their function and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol
  • 4-Methyl-1H-pyrazole
  • 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride

Uniqueness

3-Methyl-1H-pyrazol-4-ol;hydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.

Properties

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

IUPAC Name

5-methyl-1H-pyrazol-4-ol;hydrochloride

InChI

InChI=1S/C4H6N2O.ClH/c1-3-4(7)2-5-6-3;/h2,7H,1H3,(H,5,6);1H

InChI Key

PIJCAORTTIQYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)O.Cl

Origin of Product

United States

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